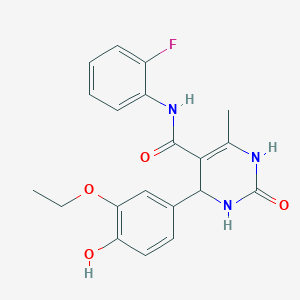![molecular formula C17H12BrN5O2 B6490218 N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1358274-86-8](/img/structure/B6490218.png)
N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . The compound has a molecular formula of C17H12BrN5O2, an average mass of 398.214 Da, and a monoisotopic mass of 397.017426 Da .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution . For example, 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline can be converted into 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol by the action of thiourea .Molecular Structure Analysis
The molecular structure of “this compound” includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a versatile moiety in the design and synthesis of biologically relevant compounds . The 1H NMR spectra of these compounds reveal singlet signals at about 9.40 corresponding to NH proton next to the quinoxaline ring .科学的研究の応用
N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has been used in a variety of scientific research applications. It has been used as a model compound for the study of the binding of small molecules to proteins and as a tool for the development of new drugs. It has also been used as a starting material for the synthesis of other heterocyclic compounds and as a reagent for the synthesis of biologically active compounds.
作用機序
N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has been found to interact with several proteins, including the enzyme cyclooxygenase-2 (COX-2). It has been shown to inhibit the activity of COX-2, which is involved in the synthesis of prostaglandins and other inflammatory mediators. This inhibition of COX-2 activity may explain its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, it has been found to have antioxidant, anti-inflammatory, and anti-tumor properties.
実験室実験の利点と制限
N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several advantages and limitations when used in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it has been found to have a wide range of biochemical and physiological effects. However, it is not very stable in solution and has a short half-life in the body, making it difficult to study in vivo.
将来の方向性
N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has many potential future directions for scientific research. These include further studies on its mechanism of action, its effects on other proteins, and its potential therapeutic applications. Additionally, further research could be done on its synthesis and stability in solution, as well as its potential use as a starting material for the synthesis of other heterocyclic compounds. Finally, its potential use in drug development and its potential side effects should also be studied.
合成法
N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can be synthesized through a multi-step process. The first step involves the condensation of 3-bromophenylacetic acid and 2-aminobenzotriazole to form the heterocyclic ring. This is followed by a nucleophilic substitution reaction between the ring and bromoacetamide to form the desired compound.
特性
IUPAC Name |
N-(3-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O2/c18-11-4-3-5-12(8-11)20-15(24)9-22-13-6-1-2-7-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNAVHRECXGLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C(=O)N2CC(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6490142.png)
![1-{4-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propoxy]phenyl}ethan-1-one hydrochloride](/img/structure/B6490154.png)
![7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6490170.png)
![7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6490176.png)
![N-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide](/img/structure/B6490177.png)

![2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6490188.png)
![2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide](/img/structure/B6490196.png)
![3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6490198.png)
![3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6490205.png)
![3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6490208.png)
![3-(4-ethylbenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B6490209.png)
![N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490214.png)
![5-(4-hydroxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6490221.png)
